Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

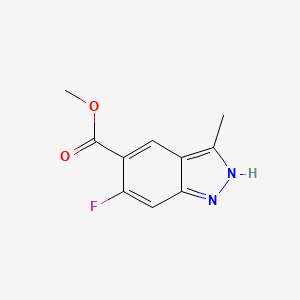

エストラ-1,3,5(10)-トリエン-3,17-ジオール, 4-ブロモ-, (17ベータ)- は、天然に存在するエストロゲンホルモンであるエストラジオールの合成誘導体です。この化合物は、4位に臭素原子、17位にβ配置のヒドロキシル基を有することを特徴としています。その独特の化学的性質と生物活性のために、さまざまな科学研究で用いられています。

準備方法

合成経路および反応条件

エストラ-1,3,5(10)-トリエン-3,17-ジオール, 4-ブロモ-, (17ベータ)- の合成は、通常、エストラジオールの臭素化によって行われます。一般的な方法の1つは、ジメチルスルホキシド(DMSO)のような溶媒の存在下、N-ブロモスクシンイミド(NBS)を使用することです。 反応条件は通常、穏やかな温度および試薬の制御された添加を含み、4位の選択的臭素化を保証します .

工業生産方法

工業的には、この化合物の生産には、電気化学的臭素化などのよりスケーラブルな方法が用いられる場合があります。 この方法は、フローリアクター中で臭化水素酸からの臭素の電気化学的生成を利用しており、廃棄物を最小限に抑え、収率を向上させています .

化学反応の分析

反応の種類

エストラ-1,3,5(10)-トリエン-3,17-ジオール, 4-ブロモ-, (17ベータ)- は、次のものを含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基はケトンまたはカルボン酸に酸化される可能性があります。

還元: この化合物は、臭素原子を除去したり、ヒドロキシル基を他の官能基に変換したりするために還元できます。

置換: 臭素原子は、アミンやチオールなどの他の求核剤に置換される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤がしばしば使用されます。

置換: 求核置換反応は、アジ化ナトリウム(NaN3)やチオ尿素などの試薬を使用して行うことができます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりエストロン誘導体が得られ、置換反応によりさまざまな臭素置換アナログが生成されます .

科学研究での応用

エストラ-1,3,5(10)-トリエン-3,17-ジオール, 4-ブロモ-, (17ベータ)- は、科学研究でいくつかの用途があります。

化学: さまざまなエストロゲンアナログおよび誘導体の合成の出発物質として使用されます。

生物学: この化合物は、エストロゲン受容体への影響と、ホルモン経路を調節する可能性のある役割について研究されています。

医学: ホルモン補充療法での可能性のある使用、骨密度と筋肉成長への影響など、研究が行われています。

科学的研究の応用

Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)- has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various estrogen analogs and derivatives.

Biology: The compound is studied for its effects on estrogen receptors and its potential role in modulating hormonal pathways.

Medicine: Research includes its potential use in hormone replacement therapy and its effects on bone density and muscle growth.

Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.

作用機序

この化合物は、主にエストロゲン受容体への結合を通じてその効果を発揮します。この結合は受容体を活性化し、遺伝子発現の変化とそれに続く生物学的効果をもたらします。 臭素原子の存在は、結合親和性を高めたり、異なるエストロゲン受容体サブタイプに対する化合物の選択性を変化させたりする可能性があります .

類似化合物との比較

類似化合物

エストラジオール: 臭素原子を持たない母化合物。

エストロン: 17位にケトン基を持つ、もう1つの天然に存在するエストロゲン。

エチニルエストラジオール: 経口避妊薬で使用される合成エストロゲン。

独自性

エストラ-1,3,5(10)-トリエン-3,17-ジオール, 4-ブロモ-, (17ベータ)- の4位に臭素原子があることは、他のエストロゲンと比較して独特です。 この修飾は、安定性、結合親和性、エストロゲン受容体に対する選択性を高める可能性があり、研究および治療用途において貴重な化合物となっています .

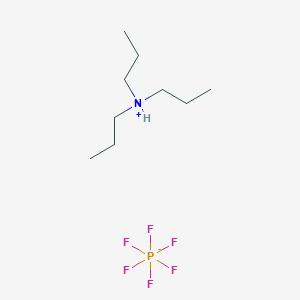

特性

分子式 |

C18H23BrO2 |

|---|---|

分子量 |

351.3 g/mol |

IUPAC名 |

(8R,9S,13S,14S,17S)-4-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H23BrO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 |

InChIキー |

WSJCDIBESNMSPH-ZHIYBZGJSA-N |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4Br)O |

正規SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4Br)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12285602.png)

![3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B12285617.png)

![(S)-5-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12285622.png)

![N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12285632.png)

![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)

![9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B12285663.png)